molecular formula C20H13Cl2N5 B4918208 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine

2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine

Cat. No.: B4918208
M. Wt: 394.3 g/mol
InChI Key: FWJZATPCOSPUCA-UHFFFAOYSA-N
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Description

2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two pyrimidine rings and phenyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction of appropriate precursors.

    Chlorination: The pyrimidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Phenylation: The chlorinated pyrimidine is further reacted with phenyl-containing reagents under specific conditions to introduce the phenyl groups.

    Amination: Finally, the compound undergoes amination to introduce the amine group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Coupling Reactions: The phenyl groups can participate in coupling reactions, forming larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of influenza virus replication. Its unique structure allows it to interact with specific molecular targets, making it a candidate for antiviral drug development.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA polymerase of the influenza virus, thereby preventing viral gene replication . This inhibition disrupts the viral life cycle, making the compound a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine: This compound is unique due to its dual pyrimidine rings and phenyl groups.

    Other Pyrimidine Derivatives: Compounds such as 2-chloro-5-(2-chloro-6-methylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine share structural similarities but differ in the substituents attached to the pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(2-chloro-6-phenylpyrimidin-4-yl)-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5/c21-19-23-12-15(18(27-19)24-14-9-5-2-6-10-14)17-11-16(25-20(22)26-17)13-7-3-1-4-8-13/h1-12H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJZATPCOSPUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CN=C(N=C3NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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